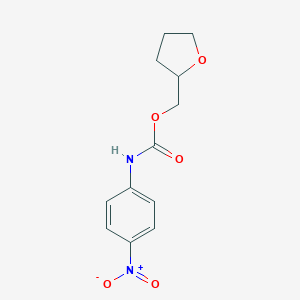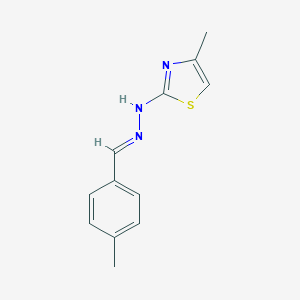
N-(tert-butyl)-3,6-dichloro-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-3,6-dichloro-2-methoxybenzamide, also known as BDMC, is a chemical compound that has been extensively studied for its potential therapeutic applications. BDMC belongs to the class of compounds known as benzamides, which have been shown to possess a wide range of biological activities.
Wirkmechanismus
The mechanism of action of N-(tert-butyl)-3,6-dichloro-2-methoxybenzamide is not fully understood. However, it has been suggested that N-(tert-butyl)-3,6-dichloro-2-methoxybenzamide may exert its anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. N-(tert-butyl)-3,6-dichloro-2-methoxybenzamide has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC), which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-(tert-butyl)-3,6-dichloro-2-methoxybenzamide has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes involved in inflammation and cancer progression. N-(tert-butyl)-3,6-dichloro-2-methoxybenzamide has also been shown to reduce inflammation in animal models of rheumatoid arthritis and to inhibit the replication of the hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(tert-butyl)-3,6-dichloro-2-methoxybenzamide in lab experiments is that it has been extensively studied and has a well-established synthesis method. N-(tert-butyl)-3,6-dichloro-2-methoxybenzamide is also relatively stable and can be easily stored. However, one of the limitations of using N-(tert-butyl)-3,6-dichloro-2-methoxybenzamide in lab experiments is that it can be toxic at high concentrations and may require special handling procedures.
Zukünftige Richtungen
There are several future directions for research on N-(tert-butyl)-3,6-dichloro-2-methoxybenzamide. One area of interest is the development of N-(tert-butyl)-3,6-dichloro-2-methoxybenzamide analogs with improved anti-cancer activity and reduced toxicity. Another area of interest is the investigation of the mechanism of action of N-(tert-butyl)-3,6-dichloro-2-methoxybenzamide and its potential targets. Additionally, N-(tert-butyl)-3,6-dichloro-2-methoxybenzamide may have potential applications in the treatment of other diseases, such as viral infections and inflammatory disorders.
Synthesemethoden
N-(tert-butyl)-3,6-dichloro-2-methoxybenzamide can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 3,6-dichloro-2-methoxybenzoic acid with tert-butylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-3,6-dichloro-2-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-cancer, anti-inflammatory, and anti-viral properties. N-(tert-butyl)-3,6-dichloro-2-methoxybenzamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to reduce inflammation in animal models of rheumatoid arthritis and to inhibit the replication of the hepatitis C virus.
Eigenschaften
Produktname |
N-(tert-butyl)-3,6-dichloro-2-methoxybenzamide |
|---|---|
Molekularformel |
C12H15Cl2NO2 |
Molekulargewicht |
276.16 g/mol |
IUPAC-Name |
N-tert-butyl-3,6-dichloro-2-methoxybenzamide |
InChI |
InChI=1S/C12H15Cl2NO2/c1-12(2,3)15-11(16)9-7(13)5-6-8(14)10(9)17-4/h5-6H,1-4H3,(H,15,16) |
InChI-Schlüssel |
ARINVKMFTNZUKV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)C1=C(C=CC(=C1OC)Cl)Cl |
Kanonische SMILES |
CC(C)(C)NC(=O)C1=C(C=CC(=C1OC)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



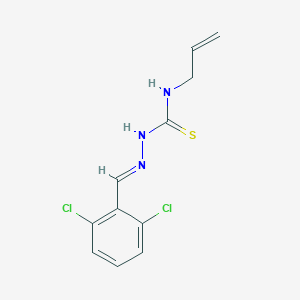
![N'-[2-(3,4-dimethoxyphenyl)ethyl]-N,N-dimethylurea](/img/structure/B255273.png)
![1-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B255278.png)
![[[(E)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B255279.png)
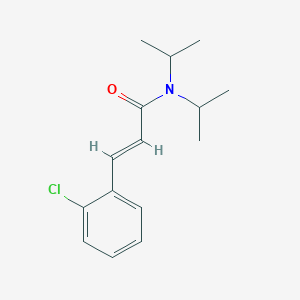
![(5E)-2-(2-chloroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B255285.png)
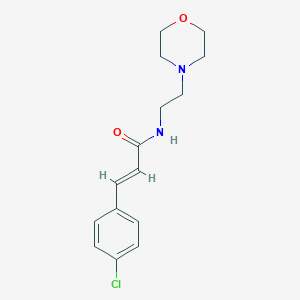
![2-[2-[(Z)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid](/img/structure/B255288.png)
![2-amino-N'-[(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B255289.png)
![6-[5-(4-Nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B255291.png)
